N-Cyclooctyl-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a methoxyphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclooctylamine with 2-(4-methoxyphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Cyclooctyl-2-(4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Cyclooctyl-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the cyclooctyl group.
N-Cyclooctyl-2-(4-methylphenoxy)acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclooctyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H25NO2/c1-20-16-11-9-14(10-12-16)13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19) |
InChI Key |
MODDVGADAQKQTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
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